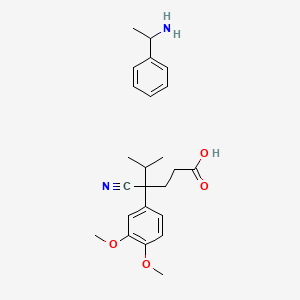

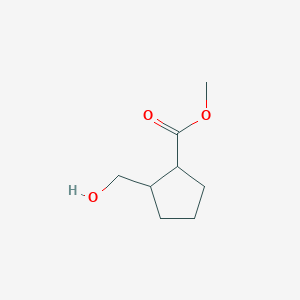

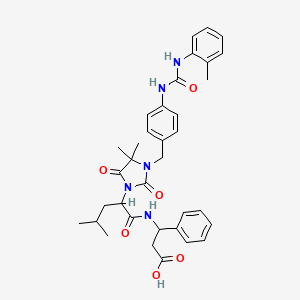

![molecular formula C22H29ClN4O6 B12320657 3-[[1-[2-[(4-Amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B12320657.png)

3-[[1-[2-[(4-Amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

VRT-043198 is a potent, selective, and blood-brain barrier permeable inhibitor of caspase-1 and caspase-4. It is the active metabolite of VX-765 (Belnacasan), which is an orally available pro-drug. Caspase-1 and caspase-4 are crucial in regulating inflammation and cell death, making VRT-043198 a significant compound in the study of inflammatory diseases and neurodegenerative disorders .

Métodos De Preparación

VRT-043198 is synthesized from its pro-drug VX-765. VX-765 is converted to VRT-043198 under the action of plasma and liver esterases. The synthetic route involves the preparation of VX-765, which is then metabolized to VRT-043198. The reaction conditions for the synthesis of VX-765 include the use of specific reagents and solvents, followed by purification steps to obtain the final product .

Análisis De Reacciones Químicas

VRT-043198 undergoes several types of chemical reactions, primarily involving its inhibitory action on caspase-1 and caspase-4. The compound inhibits the release of interleukin-1 beta and interleukin-18, but has limited effects on other cytokines such as tumor necrosis factor-alpha and interleukin-1 alpha. The major products formed from these reactions are the inhibited forms of caspase-1 and caspase-4, which prevent the activation of inflammatory pathways .

Aplicaciones Científicas De Investigación

VRT-043198 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of caspase-1 and caspase-4.

Biology: VRT-043198 is employed in research on cell death and inflammation, particularly in the context of neurodegenerative diseases.

Medicine: The compound has shown potential in treating perioperative neurocognitive disorders, Alzheimer’s disease, and other inflammatory conditions by inhibiting caspase-1-induced pyroptosis

Mecanismo De Acción

VRT-043198 exerts its effects by covalently modifying the catalytic cysteine residue in the active site of caspase-1 and caspase-4. This inhibition prevents the cleavage and activation of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18. The compound also blocks pyroptosis, a form of programmed cell death associated with inflammation .

Comparación Con Compuestos Similares

VRT-043198 is unique due to its high selectivity and ability to permeate the blood-brain barrier. Similar compounds include:

VX-765 (Belnacasan): The pro-drug of VRT-043198, which is converted to the active metabolite in vivo.

Caspase-1 inhibitors: Other inhibitors of caspase-1, such as those targeting different inflammatory pathways, but with varying degrees of selectivity and blood-brain barrier permeability.

VRT-043198 stands out due to its potent inhibition of caspase-1 and caspase-4, making it a valuable compound in the study and treatment of inflammatory and neurodegenerative diseases.

Propiedades

IUPAC Name |

3-[[1-[2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN4O6/c1-22(2,3)18(26-19(31)12-6-7-15(24)14(23)9-12)21(33)27-8-4-5-16(27)20(32)25-13(11-28)10-17(29)30/h6-7,9,11,13,16,18H,4-5,8,10,24H2,1-3H3,(H,25,32)(H,26,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZONDBMOYWSRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C=O)NC(=O)C2=CC(=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

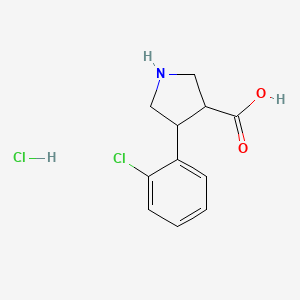

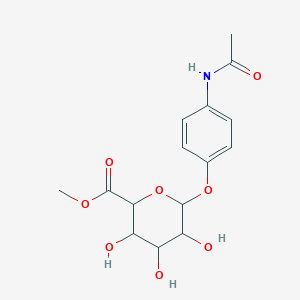

![tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B12320584.png)

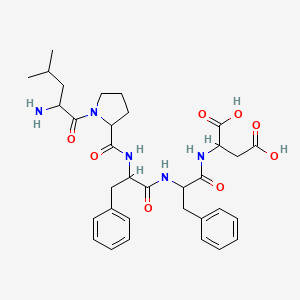

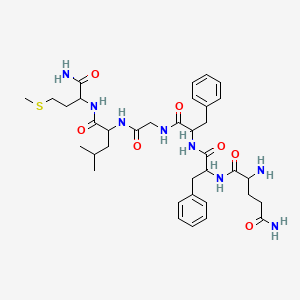

![3-hydroxy-2-[N-(1-hydroxy-4-methylpentan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12320592.png)

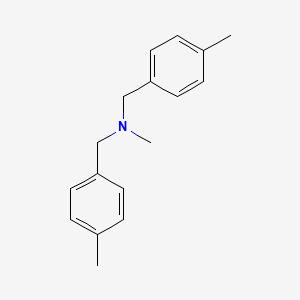

![sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B12320593.png)

![7-[(3E)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B12320610.png)

![2-amino-N-[1-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-2-yl]propanamide](/img/structure/B12320653.png)